4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine
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Overview
Description
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the condensation of an appropriate diethoxy-substituted benzene derivative with an amine source under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the imino group and the heterocyclic ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The industrial production process would also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diethoxy-1H-isoindol-3-amine
- 4,9-Diethoxy-1H-benzo[F]isoindol-3-amine
Uniqueness
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is unique due to its specific substitution pattern and the presence of the imino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
163968-99-8 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4,9-diethoxy-3-iminobenzo[f]isoindol-1-amine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-13-9-7-5-6-8-10(9)14(21-4-2)12-11(13)15(17)19-16(12)18/h5-8H,3-4H2,1-2H3,(H3,17,18,19) |
InChI Key |
RGACNZNNZCFKQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=N)N=C2N |
Origin of Product |
United States |
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